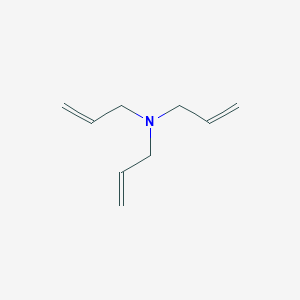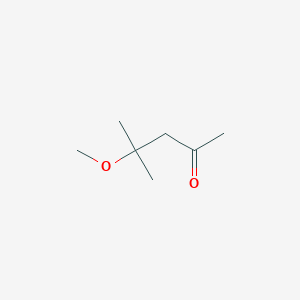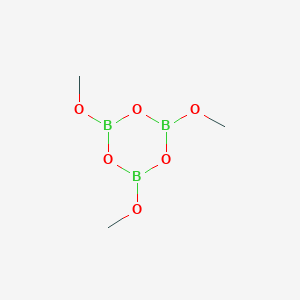
Triméthoxyboroxine
Vue d'ensemble
Description
Trimethoxyboroxine is an organoboron compound with the empirical formula C3H9B3O6. It is a cyclic trimer of trimethyl borate and is characterized by a six-membered ring structure containing alternating boron and oxygen atoms, with each boron atom bonded to a methoxy group. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
Trimethoxyboroxine has several scientific research applications:
Medicine: It is being explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mécanisme D'action
Target of Action
Trimethoxyboroxine primarily targets carbon dioxide (CO2) and borane-tetrahydrofuran (BH3·THF) complex . It plays a significant role in the reduction of CO2, a major contributor to global warming, making it a promising C1 building block for fuels and chemicals .
Mode of Action
Trimethoxyboroxine interacts with its targets through a process of reduction . Commercially available THF solutions of BH3·THF, which contain 0.5 mol % of NaBH4 as a stabilizing reagent for BH3·THF, react with 1 atm of CO2 at room temperature to form trimethoxyboroxine . This reaction is catalyzed by the BH4- anion .
Biochemical Pathways
The formation of trimethoxyboroxine proceeds via rapid transesterification/oxygen transfer with elimination of B(OR)3 . This process is part of the broader biochemical pathway involved in the reduction of CO2 . The reduction of CO2 has been extensively investigated due to its potential to address energy and environmental issues .
Result of Action
The result of trimethoxyboroxine’s action is the formation of a methoxy compound . This compound is formed in an 87% yield after 12 hours of reaction . In its viscous liquid as well as glassy states, static and dynamic properties of trimethoxyboroxine are explored using various techniques .
Action Environment
The action of trimethoxyboroxine is influenced by environmental factors such as temperature and pressure. The reaction of trimethoxyboroxine formation takes place at room temperature under 1 atm of CO2 . Additionally, the presence of a catalytic amount of NaBH4 is necessary for the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethoxyboroxine can be synthesized through several methods. One common method involves the reaction of boric oxide with a mixture of trimethyl borate and methanol. This reaction typically occurs under heating conditions to facilitate the formation of the boroxine ring . Another method involves the partial hydrolysis of trimethyl borate by reaction with water or boric acid .
Industrial Production Methods: On an industrial scale, trimethoxyboroxine is often produced using the trimethyl borate-methanol azeotrope, which can be obtained cheaply and in large quantities. This method is preferred due to its cost-effectiveness and the availability of the starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethoxyboroxine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boric acid derivatives.
Reduction: It can be reduced to form boron hydrides such as dimethoxyborane and diborane.
Substitution: It reacts with Grignard reagents to form borinic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Grignard reagents such as phenylmagnesium bromide are used in substitution reactions.
Major Products:
Oxidation: Boric acid derivatives.
Reduction: Dimethoxyborane and diborane.
Substitution: Borinic acids.
Comparaison Avec Des Composés Similaires
- Triphenylboroxine
- Tri-n-butoxyboroxine
- Trimethylboroxine
Trimethoxyboroxine stands out for its wide range of applications and its unique chemical properties, making it a valuable compound in both research and industry.
Propriétés
IUPAC Name |
2,4,6-trimethoxy-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9B3O6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMOJHVRFMOIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9B3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051514 | |
| Record name | Trimethoxycyclotriboroxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; mp = 10 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Boroxin, 2,4,6-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxyboroxine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18342 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
102-24-9 | |
| Record name | Trimethoxyboroxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boroxin, 2,4,6-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethoxyboroxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boroxin, 2,4,6-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxycyclotriboroxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triboron trimethyl hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trimethoxyboroxine?
A1: Trimethoxyboroxine, often abbreviated as TMOBX, has the molecular formula (CH3O)3B3O3 and a molecular weight of 173.53 g/mol.
Q2: What spectroscopic techniques are useful for characterizing trimethoxyboroxine?
A2: Several spectroscopic techniques are valuable for characterizing trimethoxyboroxine. These include:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and can detect the characteristic B-O and C-O stretching vibrations in trimethoxyboroxine. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H) and boron-11 (11B) NMR spectroscopy provide structural insights. 1H NMR reveals information about the methoxy groups, while 11B NMR provides data on the boron environment within the boroxine ring. [, , , , ]
- Dielectric Spectroscopy: This technique is helpful for studying the molecular dynamics and relaxation processes of trimethoxyboroxine, especially in its liquid and glassy states. []
Q3: Is trimethoxyboroxine compatible with fluoropolymer seals used in lithium-ion batteries?
A3: Yes, trimethoxyboroxine has shown improved compatibility with fluoropolymer seals commonly employed in lithium-ion batteries. []
Q4: How does the thermal stability of trimethoxyboroxine-cured epoxy resins compare to those cured with other boroxines?
A4: Epoxy resins cured with trimethoxyboroxine typically exhibit lower glass transition temperatures (Tg) and degradation temperatures (Td) compared to those cured with triethoxyboroxine, triisopropoxyboroxine, or triphenoxyboroxine. []
Q5: What happens to trimethoxyboroxine-cured epoxy resins upon exposure to air and heat?
A5: When trimethoxyboroxine-cured epoxy resins are exposed to air, they undergo oxidation, a process that can be accelerated by the presence of alumina. Heating these resins, both in air and nitrogen atmospheres, leads to degradation, with distinct patterns observed depending on the curing atmosphere. []
Q6: Can trimethoxyboroxine be used as a catalyst in polymerization reactions?
A6: Yes, trimethoxyboroxine functions as a catalyst in the thermal polymerization of phenyl glycidyl ether. The proposed mechanism involves a fast-initiated, nonstationary cationic polymerization. []
Q7: What is the role of trimethoxyboroxine in the synthesis of alkali-free borosilicate glass?
A7: Trimethoxyboroxine acts as an "oxygen-transfer" reagent in a non-aqueous sol-gel route to produce alkali-free borosilicate glass. It reacts with tetraethyl orthosilicate (Si(OEt)4) through a rapid transesterification process, ultimately yielding the desired glass material upon drying and furnacing. []
Q8: How is trimethoxyboroxine used in the preparation of dimethoxyborane?
A8: Trimethoxyboroxine serves as a starting material in the synthesis of dimethoxyborane. It reacts with sodium borohydride and trimethyl borate in diethylene glycol dimethyl ether solvent, followed by distillation to obtain dimethoxyborane with increased purity. []
Q9: What are some applications of trimethoxyboroxine in material science?
A9: Trimethoxyboroxine is utilized in various material science applications, including:
- High-temperature resistant epoxy foams: When reacted with a polyepoxide and an amine borane, trimethoxyboroxine produces foams that retain their structural integrity at elevated temperatures. []
- Plastic scintillators: Trimethoxyboroxine acts as a curing agent in the development of plastic scintillators, improving their radiation stability and preventing luminophore migration. []
- Ultrafast wavelength shifters: Trimethoxyboroxine-based epoxypolymer compositions, when combined with dyes, create wavelength shifters with fluorescence decay times in the low nanosecond range, suitable for high-energy particle detectors. []
Q10: How is trimethoxyboroxine employed in lithium-ion battery technology?
A10: Trimethoxyboroxine shows promise as an electrolyte additive in lithium-ion batteries:
- Improved seal compatibility: Its presence enhances the compatibility between the electrolyte and the fluoropolymer seals commonly used in these batteries. []
- Impedance reduction: At low concentrations (0.3-1%), trimethoxyboroxine effectively reduces cell impedance, improving battery performance. []
- Enhanced high voltage cycling: Trimethoxyboroxine has shown to improve the cycling performance of Ni-rich layered oxide cathodes at high voltages, contributing to better battery longevity. [, ]
Q11: Are there any applications of trimethoxyboroxine in fire suppression?
A11: Research suggests that trimethoxyboroxine could be effective as an extinguishing agent for metal fires, specifically magnesium fires. [, ]
Q12: How does the structure of trimethoxyboroxine influence its reactivity?
A12: The boroxine ring in trimethoxyboroxine acts as a Lewis acid, enabling interactions with electron-donating species. The methoxy groups can undergo transesterification reactions, leading to the formation of new B-O bonds. Modifications to the alkoxy or aryloxy groups attached to the boroxine ring can significantly impact its reactivity, thermal stability, and other physicochemical properties. [, , ]
Q13: Is trimethoxyboroxine sensitive to moisture? What happens upon hydrolysis?
A13: Yes, trimethoxyboroxine is moisture-sensitive. Hydrolysis of trimethoxyboroxine produces boric acid (B(OH)3) and methanol (CH3OH). []
Q14: What are some computational chemistry approaches used to study trimethoxyboroxine?
A14: Quantum chemical calculations have been employed to investigate the antioxidant properties of trimethoxyboroxine and related halogenated boroxines. These studies focus on calculating thermodynamic parameters to understand the mechanism of radical scavenging activity. []
Q15: Are there any known alternatives or substitutes for trimethoxyboroxine in its various applications?
A15: While specific alternatives depend on the particular application, some potential substitutes for trimethoxyboroxine include:
- Other boroxine derivatives: Compounds like triethoxyboroxine, triisopropoxyboroxine, and triphenoxyboroxine offer different reactivity and stability profiles and may be suitable alternatives in certain cases. []
- Conventional curing agents: Depending on the desired properties, traditional curing agents used for epoxy resins, such as amines and anhydrides, might serve as alternatives in specific formulations. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





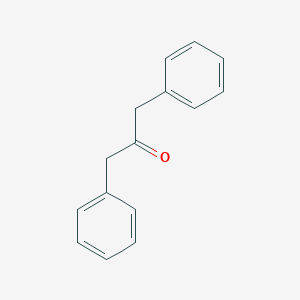
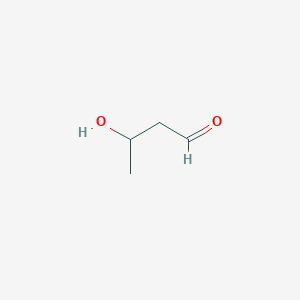
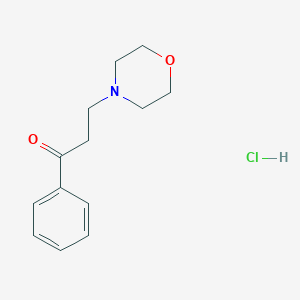


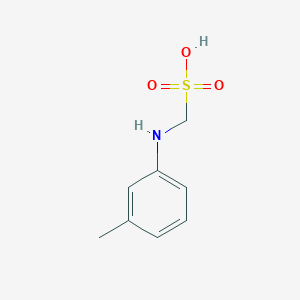
![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)
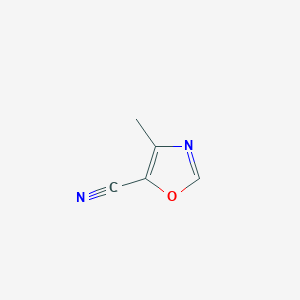
![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
